molecular formula C7H9NO<br>NH2C6H4OCH3<br>C7H9NO B045086 O-Anisidine CAS No. 90-04-0

O-Anisidine

Cat. No. B045086
CAS RN: 90-04-0
M. Wt: 123.15 g/mol
InChI Key: VMPITZXILSNTON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of o-anisidine-based compounds often involves innovative methodologies to incorporate the molecule into complex structures. For instance, poly(aniline-co-o-anisidine)-intercalated graphite oxide composites have been synthesized using the delamination/reassembling method, highlighting the molecule's ability to interact and integrate with other materials to enhance their electrical and thermal properties (Wang et al., 2005).

Molecular Structure Analysis

The molecular structure of o-anisidine facilitates its involvement in various chemical reactions. Its structure, characterized by the ortho positioning of the methoxy and amino groups, allows for specific interactions and reactivity patterns. This structural arrangement is crucial in the synthesis of complex molecules and conducting polymers, where o-anisidine acts as a monomer or co-monomer, integrating into the polymer matrix and influencing its properties.

Chemical Reactions and Properties

O-Anisidine undergoes a variety of chemical reactions, contributing to its wide range of applications. Electrochemical polymerization of o-anisidine on substrates such as low carbon steel demonstrates its reactivity and the influence of synthesis conditions on the polymer properties (Koinkar et al., 2002). Furthermore, its activation by prostaglandin H synthase to form DNA adducts indicates the compound's bioactivity and potential genotoxicity, which is relevant in the context of its safety and environmental impact (Stiborová et al., 2001).

Physical Properties Analysis

The physical properties of o-anisidine and its derivatives, such as solubility and crystallinity, are significantly influenced by its molecular structure. The methoxy group affects the solubility of o-anisidine polymers in organic solvents, enabling the casting of films from solutions and affecting their electrochemical and mechanical properties. These properties are critical in the application of o-anisidine-based materials in coatings, electronic devices, and other technological applications.

Chemical Properties Analysis

The chemical properties of o-anisidine, including its reactivity towards oxidation, polymerization, and its role in forming copolymers, underline its importance in synthetic chemistry and materials science. The copolymerization of o-anisidine with aniline or other monomers produces materials with tailored electrical conductivity, thermal stability, and mechanical strength, demonstrating the molecule's versatility and utility in developing advanced materials (Pandey et al., 1993).

Scientific Research Applications

  • Activation of Stress Response Pathways : O-anisidine has been found to cause the activation of eIF2 and Nrf2-mediated oxidative stress response pathways in co-cultures of HepG2 and THP-1 cells, indicating its impact on cellular stress mechanisms (Wewering et al., 2017).

  • Corrosion Inhibitor : It serves as a corrosion inhibitor for aluminium in hydrochloric acid solutions, showing high inhibition efficiency (Desai & Kapopara, 2009).

  • Potential Mutagenicity and Carcinogenicity : O-anisidine may be mutagenic and carcinogenic to the rodent bladder, as suggested by studies involving transgenic mice (Ashby et al., 1994).

  • Cytochrome P450 Enzymes Inducer : It acts as a substrate and inducer of cytochrome P450 enzymes, contributing to its carcinogenic effects (Rýdlová et al., 2005).

  • Drug Delivery Vehicle : O-anisidine nanocomposites demonstrate potential as effective antidepressant drug delivery vehicles due to their fast release behavior (Verma & Riaz, 2018).

  • Chemical Catalysis : It is used in the direct oxidation of β-aryl substituted aldehydes to α,β-unsaturated aldehydes in catalytic systems (Liu et al., 2009).

  • Formation of DNA Adducts : O-anisidine can cause the formation of DNA adducts in various organs, indicating its role in tumor development in rodents (Naiman et al., 2012).

  • Intermediate in Pharmaceutical Synthesis : It is useful as an intermediate in the preparation of agents for hepatitis C viral infections and advanced medicinal compounds like AZD1981 (Sreekanth et al., 2018).

  • Electroactive Material in Power Sources : Polyanisidines, including o-anisidine, are used as electroactive materials in magnesium power sources (Koval’chuk et al., 2001).

  • DNA Binding and Carcinogenic Potential : O-Anisidine binds covalently to DNA, suggesting a carcinogenic potential for humans (Stiborová et al., 2005).

  • Metabolism and Accumulation : It might accumulate in the body, especially after repeated exposure, and is metabolized through amine group acetylation and ring oxidation (Sapota et al., 2003).

  • Occupational Carcinogen and Toxicity : O-Anisidine is identified as a potential occupational carcinogen and a very toxic agent causing blood, enzyme, and nerve damage (Desai, 2014).

Safety And Hazards

O-Anisidine is a dangerous pollutant from the production of dyes . It is considered a potential occupational carcinogen . The International Agency for Research on Cancer (IARC) has classified O-Anisidine as a Group 2B, possible human carcinogen .

Future Directions

Recent research has focused on the synthesis of a poly(o-anisidine)-based composite with graphitic carbon nitride and zinc oxide (POA/g-C3N4/ZnO) and its utilization as a photo-catalyst . This sustainable composite will be highly beneficial to treat industrial wastewater to make our environment clean .

properties

IUPAC Name

2-methoxyaniline
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InChI

InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3
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InChI Key

VMPITZXILSNTON-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC=C1N
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Molecular Formula

C7H9NO, Array
Record name O-ANISIDINE
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Related CAS

99742-70-8, 134-29-2 (hydrochloride)
Record name 2-Methoxyaniline homopolymer
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DSSTOX Substance ID

DTXSID5023877
Record name 2-Anisidine
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Molecular Weight

123.15 g/mol
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Physical Description

O-anisidine appears as clear, yellowish to reddish or brown liquid with an amine (fishy) odor. (NTP, 1992), Liquid, Red or yellow, oily liquid with an amine-like odor; Note: A solid below 41 degrees F; [NIOSH], RED-TO-YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR., Red or yellow, oily liquid with an amine-like odor. [Note: A solid below 41 °F.]
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Record name Benzenamine, 2-methoxy-
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Boiling Point

437 °F at 760 mmHg (NTP, 1992), 224 °C, 224-225 °C, 437 °F
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Flash Point

210 °F (NTP, 1992), 118 °C, 118 °C, 244 °F (open cup), 107 °C c.c., (oc) 244 °F
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Solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, benzene, diethyl ether and acetone, Soluble in ethanol, ethyl ether, acetone, benzene, Soluble in dilute mineral acid, alcohol, and ether; insoluble in water, In water, 1.3X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 1.5 (moderate), (77 °F): 1%
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Density

1.0923 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0923 g/cu cm at 20 °C, Volatile with steam; density: 1.098 at 15 °C, Density (at 20 °C): 1.09 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.10
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Vapor Density

4.25 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.25 (Air = 1), Relative vapor density (air = 1): 4.3
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Vapor Pressure

less than 0.1 mmHg at 68 °F ; 1 mmHg at 141.8 °F (NTP, 1992), 0.08 [mmHg], VP: 1 mm Hg at 61.0 °C; 10 mm Hg at 101.7 °C; 40 mm Hg at 132.0 °C; 100 mm Hg at 155.2 °C; 400 mm Hg at 197.3 °C, 8.0X10-2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 5, <0.1 mmHg
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Mechanism of Action

2-Methoxyaniline (o-anisidine) is an industrial and environmental pollutant and a bladder carcinogen for rodents. The mechanism of its carcinogenicity was investigated with 2 independent methods, (32)P-postlabeling and (14)C-labeled o-anisidine, to show that o-anisidine binds covalently to DNA in vitro after its activation by human hepatic microsomes ... The capacity of o-anisidine to form DNA adducts /was also investigated/ in vivo. Rats were treated ip with o-anisidine (0.15 mg/kg daily for 5 days) and DNA from several organs was analyzed by (32)P-postlabeling. Two o-anisidine-DNA adducts, identical to those found in DNA incubated with o-anisidine and human microsomes in vitro, were detected in urinary bladder (4.1 adducts per 10+7 nucleotides), the target organ, and, to a lesser extent, in liver, kidney and spleen. These DNA adducts were identified as deoxyguanosine adducts derived from a metabolite of o-anisidine, N-(2-methoxyphenyl)hydroxylamine. This metabolite was identified in incubations with human microsomes. With 9 human hepatic microsomal preparations, we identified the specific CYP catalyzing the formation of the o-anisidine metabolites by correlation studies and by examining the effects of CYP inhibitors. On the basis of these analyses, oxidation of o-anisidine was attributed mainly to CYP2E1. Using recombinant human CYP (in Supersomes) and purified CYPs, the participation of CYP2E1 in o-anisidine oxidation was confirmed. In Supersomes, CYP1A2 was even more efficient in oxidizing o-anisidine than CYP2E1, followed by CYP2B6, 1A1, 2A6, 2D6 and 3A4. The results ... strongly suggest a carcinogenic potential of this rodent carcinogen for humans., The mechanism of DNA damage by a metabolite of the carcinogen o-anisidine in the presence of metals was investigated by the DNA sequencing technique using 32P-labeled human DNA fragments. The o-anisidine metabolite, o-aminophenol, caused DNA damage in the presence of Cu(II). The DNA damage was inhibited by catalase and bathocuproine, suggesting the involvement of H2O2 and Cu(I). The formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine by o-aminophenol increased in the presence of Cu(II). /The authors/ conclude that Cu(II)-mediated oxidative DNA damage by this o-anisidine metabolite seems to be relevant for the expression of the carcinogenicity of o-anisidine. o-Aminophenol plus Cu(II) caused preferential DNA damage at the 5'-site guanine of GG and GGG sequences. When CuZn-SOD or Mn-SOD was added, the DNA damage was enhanced and its predominant cleavage sites were changed into thymine and cytosine residues ... SOD may increase the frequency of mutations due to DNA damage induced by o-aminophenol and thus increase its carcinogenic potential.
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Impurities

Possible impurities are (concentrations in brackets): aniline (< or = 0.4% w/w), o-chloranisol (< or = 0.2% w/w), o-chloraniline (< or = 0.4% w/w), water (< or = 0.1% w/w).
Record name o-Anisidine
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Product Name

O-Anisidine

Color/Form

Yellowish liquid; becomes brownish on exposure to air, Reddish or yellowish colored oil, Colorless to pink liquid, Red to yellow, oily liquid [Note: A solid below 41 degrees F].

CAS RN

90-04-0
Record name O-ANISIDINE
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Melting Point

41 °F (NTP, 1992), 6.2 °C, 5 °C, 41 °F
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Synthesis routes and methods I

Procedure details

5-(2-Methoxy-benzyl)-oxazol-2-ylamine A mixture of 2-chloro-3-(2-methoxylphenyl)-propionaldehyde (10 g, crude from above) and urea (9.6 g, 0.16 mol) was dissolved in ethanol (250 mL) and then heated at reflux overnight. The solvent was evaporated to dryness. The residue was diluted with dichloromethane (250 mL) and then washed with sodium hydroxide (10% aqueous solution, 100 mL) and water (50 mL). The organic layer was extracted three times with hydrochloric acid (5% aqueous solution, 250 mL). The combined aqueous layers were adjusted to pH 9 to 10 with a 10% aqueous solution of sodium hydroxide and then extracted three times with dichloromethane (300 mL). The organic layer was separated, dried over sodium sulfate, and evaporated to dryness. The crude product was purified by silica gel column chromatography to yield the yellow-red solid product (0.72 g, 0.35% from 2-methoxyaniline). ESI-MS m/z calc. 204.1. found 205.1 (M+1)+; 1H NMR (CDCl3) δ 7.26-7.20 (m, 1H), 7.14 (d, J=7.2 Hz, 1H), 6.91-6.86 (m, 2H), 6.35 (s, 1H), 4.49 (bs, 2H), 3.85 (s, 2H), 3.82 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1.429 g (0.018 moles) of dry dimethyl sulfoxide and 2.27 g (0.015 moles) of dry n-butanesulfonic acid in 13 ml of dry chloroform, was added 2.2110 g (0.0148 moles) of o-methoxyphenyl isocyanate. After thirty minutes at room temperature, the reaction mixture was refluxed for three and a half hours. After cooling to room temperature, the reaction mixture was poured into 180 ml of ice-cold 10% aqueous sodium hydroxide solution. After extracting with methylene chloride, the organic layer was dried over anhydrous sodium carbonate, filtered and 0.10 g of succinimide was added. The resulting solution was concentrated to 100 ml and then refluxed for twenty hours. This solution was cooled, extracted with 10% aqueous sodium hydroxide solution and the organic layer dried over anhydrous magnesium sulfate and filtered. At this point, tridecane was added as an internal standard and the solution was analyzed by gas chromatography. In this manner, there was obtained 0.338 g (22.4%) of o-methoxyaniline and 1.8319 g (67.6%) of 2 -methoxy-6-(methylthiomethyl)aniline. The results are included in Table II.
Quantity
1.429 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
2.211 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
180 mL
Type
reactant
Reaction Step Two
Yield
22.4%

Synthesis routes and methods III

Procedure details

Here, 123 g of 2-methoxyaniline, 120 g of N-methyl-2,2'-iminodiethanol and 119 g of sulfuric acid, 100% strength, were employed. After a nitrogen pressure of 2 bar had been applied (final pressure 4.8 bar), the autoclave was kept at 160° C. for 15 h. Again, work-up was carried out as described in Example 1. 52.71 g of unreacted 2-methoxyaniline (bp. 740 to 80° C. at 1.3 to 1.7 mbar; Vigreux column 10 cm) and 52.1 g of N-methyl-N'-(2-methoxyphenyl)-piperazine (bp. 113° to 127° C. at 2.0 to 2.2 mbar) were obtained.
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
119 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

0.35 g of tert-butyl-N-(2-methoxyphenyl)carbamate (theoretically 2 mmol/g) bonded on solid support 8 is reacted with 0.5 ml (7 mmol, 10 eq) of a 20% solution of TFA/CH2Cl2 at room temperature for 1 hour. The resin is filtered on a scintered filter and rinsed with CH2Cl2 and MeOH. Then, the filtrate is concentrated under vacuum, taken up in CH2Cl2, washed with a saturated aqueous NaHCO3 solution. After drying on MgSO4 and evaporation of the solvent, 31.1 mg of 2-methoxyaniline is obtained and characterized by the 1H NMR spectrum and compared with the commercial product (yield: 36%). An IR control of the resin showed that the cleavage was not complete (presence of a carbonyl band at 1729 cm−1). The resin was then reacted again with 10 equivalents of a 20% solution of TFA/CH2Cl2 for 15 hours at room temperature. After an identical treatment, 13.8 g of pure 2-methoxyaniline were obtained (overall yield: 52%).
Quantity
0.35 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
TFA CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Anisidine
Reactant of Route 2
O-Anisidine
Reactant of Route 3
Reactant of Route 3
O-Anisidine
Reactant of Route 4
Reactant of Route 4
O-Anisidine
Reactant of Route 5
O-Anisidine
Reactant of Route 6
O-Anisidine

Citations

For This Compound
8,120
Citations
LHC Mattoso, LOS Bulhões - Synthetic Metals, 1992 - Elsevier
… observed when 0.01 M o-anisidine in 2 M H2SO4 … (o-anisidine) is synthesized, affect its properties. In this paper, we report in detail the electrochemical polymerization of poly(o-anisidine…
Number of citations: 110 www.sciencedirect.com
SS Pandey, S Annapoorni, BD Malhotra - Macromolecules, 1993 - ACS Publications
… that when aniline is electropolymerized with o-anisidine, the resulting material … o-anisidine). In this paper, we report the results of these studies carried out on poly(aniline-co-o-anisidine…
Number of citations: 166 pubs.acs.org
A Sapota, B Czerski, M Jedrzejczak - International Journal of Occupational …, 2003 - Citeseer
… This report presents data on the distribution and excretion of o-anisidine obtained by radiotracer studies in rats as well as on the identification of the main metabolites using GC/MS …
Number of citations: 10 citeseerx.ist.psu.edu
M Stiborová, M Mikšanová, V Havlı́ček… - Mutation Research …, 2002 - Elsevier
… observe any DNA adducts derived from o-anisidine. The o-anisidine-DNA adducts became detectable only when DNA modified by o-anisidine was digested using three times higher …
Number of citations: 51 www.sciencedirect.com
M Stiborová, M Mikšanová, M Šulc… - … journal of cancer, 2005 - Wiley Online Library
… Recently, we found that o-anisidine is oxidatively activated by peroxidases in … o-anisidine carcinogenicity. Nevertheless, knowledge on the in vivo DNA adduct formation by o-anisidine …
Number of citations: 44 onlinelibrary.wiley.com
National Toxicology Program - … technical report series, 1978 - pubmed.ncbi.nlm.nih.gov
… Groups of 55 rats of each sex and 55 mice of each sex were administered o-anisidine … It is concluded that under the conditions of this bioassay, o-anisidine hydrochloride was …
Number of citations: 15 pubmed.ncbi.nlm.nih.gov
H Rýdlová, M Mikšanová, H Ryšlavá… - Biomedical …, 2005 - biomed.papers.upol.cz
… oanisidine metabolism by rat and rabbit CYP enzymes, to compare the data with those found in human enzymatic systems7 and to determine the effect of o-nitroanisole and o-anisidine …
Number of citations: 18 biomed.papers.upol.cz
P Pawar, AB Gaikwad, PP Patil - Electrochimica Acta, 2007 - Elsevier
… of o-anisidine in the aqueous salicylate solution results in the deposition of uniform and strongly adherent poly(o-anisidine) … protection properties and the poly(o-anisidine) is found to be …
Number of citations: 113 www.sciencedirect.com
A Kenane, AC Galca, E Matei, A Yahiaoui… - Applied Clay …, 2020 - Elsevier
A study on clay mineral polymer nanocomposites (CPN), namely polyaniline/montmorillonite-cetyltrimethylammonium bromide (PANI/Mt-CTAB), poly o-anisidine/montmorillonite-…
Number of citations: 21 www.sciencedirect.com
L Valentini, V Bavastrello, E Stura, I Armentano… - Chemical Physics …, 2004 - Elsevier
… can be enabled by adding on CNTs poly(o-anisidine) (POAS). The POAS modified CNTs … Furthermore, we demonstrate that CNTs and poly(o-anisidine) nanocomposites [20] can be …
Number of citations: 168 www.sciencedirect.com

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